molecular formula C10H8FNOS B8646754 (4-Fluorophenyl)(thiazol-5-yl)methanol

(4-Fluorophenyl)(thiazol-5-yl)methanol

Cat. No.: B8646754
M. Wt: 209.24 g/mol
InChI Key: DHICDSKYULXALO-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FNOS

Molecular Weight

209.24 g/mol

IUPAC Name

(4-fluorophenyl)-(1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10(13)9-5-12-6-14-9/h1-6,10,13H

InChI Key

DHICDSKYULXALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=CS2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(trimethylsilyl)thiazole (6.12 g, 38.9 mmol) in THF (80 mL) was cooled to −78° C. and treated with a dropwise addition of nBuLi (2.5 M in hexanes, 15.6 mL, 39.0 mmol). The reaction mixture was stirred at −78° C. for 1 h before 4-fluorobenzaldehyde (4.59 mL, 42.8 mmol) was added dropwise. The stirred suspension was allowed to warm gradually to room temperature over 16 h, then treated with 100 mL of saturated aqueous ammonium chloride and 100 mL of EtOAc. The organic layer was washed with water and brine, dried over Na2SO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient of 10-50% EtOAc/hexanes to afford the product as a white solid (4.09 g, 19.5 mmol, 50% yield). MS (M+H)+ 210.
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
4.59 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
50%

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